molecular formula C23H28N2O4 B6051077 (3,4-dimethoxyphenyl){1-[2-(dimethylamino)benzoyl]-3-piperidinyl}methanone

(3,4-dimethoxyphenyl){1-[2-(dimethylamino)benzoyl]-3-piperidinyl}methanone

Cat. No. B6051077
M. Wt: 396.5 g/mol
InChI Key: UWPPXAPCOQZLIP-UHFFFAOYSA-N
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Description

(3,4-dimethoxyphenyl){1-[2-(dimethylamino)benzoyl]-3-piperidinyl}methanone, also known as DMAP, is a synthetic compound that has been studied for its potential applications in scientific research. DMAP is a member of the phenylpiperidine class of compounds and is structurally related to other psychoactive substances such as fentanyl and meperidine.

Scientific Research Applications

(3,4-dimethoxyphenyl){1-[2-(dimethylamino)benzoyl]-3-piperidinyl}methanone has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to have affinity for the mu-opioid receptor, as well as the serotonin and norepinephrine transporters. (3,4-dimethoxyphenyl){1-[2-(dimethylamino)benzoyl]-3-piperidinyl}methanone has also been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the treatment of anxiety and depression.

Mechanism of Action

(3,4-dimethoxyphenyl){1-[2-(dimethylamino)benzoyl]-3-piperidinyl}methanone acts as a mu-opioid receptor agonist, which leads to the activation of the reward pathway in the brain. This activation results in the release of dopamine, which produces feelings of pleasure and euphoria. (3,4-dimethoxyphenyl){1-[2-(dimethylamino)benzoyl]-3-piperidinyl}methanone also inhibits the reuptake of serotonin and norepinephrine, which increases the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is thought to be responsible for the anxiolytic and antidepressant effects of (3,4-dimethoxyphenyl){1-[2-(dimethylamino)benzoyl]-3-piperidinyl}methanone.
Biochemical and Physiological Effects:
(3,4-dimethoxyphenyl){1-[2-(dimethylamino)benzoyl]-3-piperidinyl}methanone has been shown to produce a range of biochemical and physiological effects in animal models. It has been found to increase locomotor activity and produce analgesia in mice. (3,4-dimethoxyphenyl){1-[2-(dimethylamino)benzoyl]-3-piperidinyl}methanone has also been shown to decrease anxiety-like behavior in rats and produce antidepressant-like effects in the forced swim test. These effects are thought to be the result of (3,4-dimethoxyphenyl){1-[2-(dimethylamino)benzoyl]-3-piperidinyl}methanone's interaction with the mu-opioid receptor and the serotonin and norepinephrine transporters.

Advantages and Limitations for Lab Experiments

(3,4-dimethoxyphenyl){1-[2-(dimethylamino)benzoyl]-3-piperidinyl}methanone has several advantages as a research tool. It is relatively easy to synthesize and has a high purity, which makes it ideal for use in lab experiments. (3,4-dimethoxyphenyl){1-[2-(dimethylamino)benzoyl]-3-piperidinyl}methanone also has a well-defined mechanism of action, which makes it useful for studying the effects of mu-opioid receptor agonists and serotonin and norepinephrine transporters. However, there are also limitations to using (3,4-dimethoxyphenyl){1-[2-(dimethylamino)benzoyl]-3-piperidinyl}methanone in lab experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, (3,4-dimethoxyphenyl){1-[2-(dimethylamino)benzoyl]-3-piperidinyl}methanone has a high potential for abuse, which can make it difficult to obtain approval for research involving human subjects.

Future Directions

There are several future directions for research involving (3,4-dimethoxyphenyl){1-[2-(dimethylamino)benzoyl]-3-piperidinyl}methanone. One area of interest is the potential use of (3,4-dimethoxyphenyl){1-[2-(dimethylamino)benzoyl]-3-piperidinyl}methanone as a treatment for anxiety and depression. Further studies are needed to determine the optimal dosage and duration of treatment, as well as the potential side effects of long-term use. Another area of interest is the potential use of (3,4-dimethoxyphenyl){1-[2-(dimethylamino)benzoyl]-3-piperidinyl}methanone as a research tool for studying the mu-opioid receptor and the serotonin and norepinephrine transporters. Further studies are needed to determine the specific effects of (3,4-dimethoxyphenyl){1-[2-(dimethylamino)benzoyl]-3-piperidinyl}methanone on these receptors and transporters, as well as its potential interactions with other compounds. Finally, there is a need for further research on the long-term effects of (3,4-dimethoxyphenyl){1-[2-(dimethylamino)benzoyl]-3-piperidinyl}methanone, particularly in relation to its potential for abuse.

Synthesis Methods

(3,4-dimethoxyphenyl){1-[2-(dimethylamino)benzoyl]-3-piperidinyl}methanone can be synthesized using a variety of methods, including the reaction of 3,4-dimethoxybenzaldehyde with piperidine and the reaction of 1-(2-bromoethyl)-2,3-dimethoxybenzene with N,N-dimethyl-4-piperidone. The most common method of synthesis involves the reaction of 3,4-dimethoxyphenylacetic acid with 1-(2-dimethylaminobenzoyl)-3-chloropropane in the presence of a base. This method yields (3,4-dimethoxyphenyl){1-[2-(dimethylamino)benzoyl]-3-piperidinyl}methanone with a purity of over 99%.

properties

IUPAC Name

(3,4-dimethoxyphenyl)-[1-[2-(dimethylamino)benzoyl]piperidin-3-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O4/c1-24(2)19-10-6-5-9-18(19)23(27)25-13-7-8-17(15-25)22(26)16-11-12-20(28-3)21(14-16)29-4/h5-6,9-12,14,17H,7-8,13,15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWPPXAPCOQZLIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC=C1C(=O)N2CCCC(C2)C(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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